molecular formula C12H8N2O5 B1387294 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid CAS No. 1171181-93-3

4-[(5-Nitropyridin-2-yl)oxy]benzoic acid

Cat. No.: B1387294
CAS No.: 1171181-93-3
M. Wt: 260.2 g/mol
InChI Key: LIZFGFJDEMATAW-UHFFFAOYSA-N
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Description

4-[(5-Nitropyridin-2-yl)oxy]benzoic acid is a chemical compound characterized by its molecular formula C12H8N2O4. It consists of a benzene ring substituted with a carboxylic acid group and a nitro group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid typically involves the nitration of pyridine derivatives. One common method is the reaction of 2-pyridone with nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyridine ring. Subsequently, the resulting nitropyridine is reacted with benzene-1,4-diol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro group can produce aminopyridines, which are valuable intermediates in organic synthesis.

  • Substitution: Substitution reactions can yield various substituted pyridines and benzene derivatives.

Scientific Research Applications

4-[(5-Nitropyridin-2-yl)oxy]benzoic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets through binding to specific receptors or enzymes, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

  • 4-[(5-Nitropyridin-2-yl)disulfanyl]pentanoic acid: This compound has a similar nitro group but differs in the presence of a disulfide bond.

  • 2,6-Dimethyl-4-: [(5-nitropyridin-2-yl)morpholine: This compound features a morpholine ring instead of a benzene ring.

Properties

IUPAC Name

4-(5-nitropyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-12(16)8-1-4-10(5-2-8)19-11-6-3-9(7-13-11)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFGFJDEMATAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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